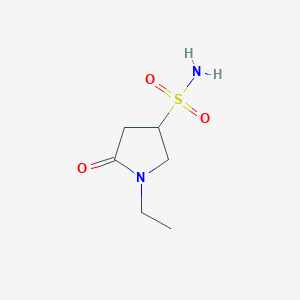
4-(2-Bromopropyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromopropyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromopropyl group attached to the fourth position of the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromopropyl)pyrimidine typically involves the reaction of pyrimidine with 2-bromopropane under specific conditions. One common method includes:
Reactants: Pyrimidine and 2-bromopropane.
Catalysts: Often, a base such as potassium carbonate is used.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is commonly employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Reaction Time: The reaction may take several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
化学反应分析
Types of Reactions: 4-(2-Bromopropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents such as ethanol or DMF.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of pyrimidine.
Coupling Reactions: Products are often biaryl compounds or other complex structures.
科学研究应用
4-(2-Bromopropyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials science for creating specialized polymers and coatings.
作用机制
The mechanism by which 4-(2-Bromopropyl)pyrimidine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.
Similar Compounds:
4-(2-Chloropropyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodopropyl)pyrimidine: Contains an iodine atom, offering different reactivity.
4-(2-Fluoropropyl)pyrimidine: Features a fluorine atom, providing unique chemical properties.
Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which allows for versatile chemical transformations. Its intermediate size and reactivity make it a valuable compound in various synthetic applications.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
4-(2-bromopropyl)pyrimidine |
InChI |
InChI=1S/C7H9BrN2/c1-6(8)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3 |
InChI 键 |
YNSYPXCBJGKJOW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NC=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)


